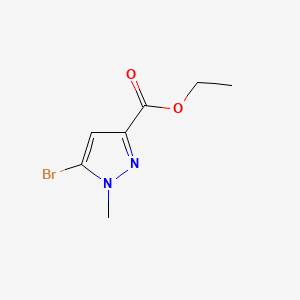

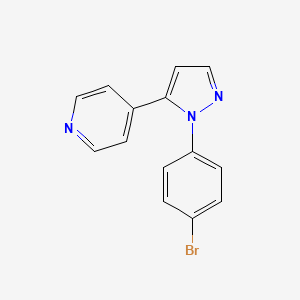

5-溴-1-甲基-1H-吡唑-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It is a pyrazole derivative, which is a class of compounds that have gained popularity since the early 1990s due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a scaffold similar to our compound of interest, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, has been produced by Wang Y et al. as an insecticidal compound .

Molecular Structure Analysis

The molecular structure of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles, including ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .

科学研究应用

杀虫剂合成中的中间体:它是氯虫苯甲酰胺等新型杀虫剂合成中的重要中间体 (兰志利,2007)。

吡唑衍生物的合成:该化合物用于合成各种吡唑衍生物,这些衍生物在医药化学等不同领域具有潜在应用 (吉亚飞,2009)。

缩合吡唑的合成:它进行选择性环缩合,合成在化学研究中很重要的缩合吡唑 (P. S. Lebedˈ 等,2012)。

晶体结构分析:该化合物已用于晶体结构分析的研究中,这有助于理解分子几何和性质 (S. Viveka 等,2016)。

细胞抑制活性:5-溴-1-甲基-1H-吡唑-3-羧酸乙酯衍生物显示出显着的细胞抑制活性,可能对癌症研究有用 (M. García-López 等,1979)。

配位聚合物:它用于合成材料科学中很重要的配位聚合物 (M. Cheng 等,2017)。

交叉偶联反应:该化合物用于交叉偶联反应,合成在有机合成中有用的缩合吡唑 (Eglė Arbačiauskienė 等,2011)。

抗癌研究:使用该化合物合成的新型含肟吡唑衍生物显示出作为肺癌细胞凋亡和自噬调节剂的潜力 (梁文正等,2010)。

密度泛函理论 (DFT) 研究:它一直是 DFT 研究的主题,以了解其分子结构和性质 (C.-S. Zhao 等,2023)。

缓蚀:由该化合物合成的吡唑衍生物被研究为低碳钢的缓蚀剂,这与工业过程有关 (P. Dohare 等,2017)。

抗菌剂:某些衍生物表现出抗菌活性,表明在医疗治疗中具有潜在用途 (A. Radwan 等,2014)。

杂环化合物的合成:用于合成在药物研究中很重要的三环和四环杂环化合物 (S. M. Allin 等,2005)。

吡唑类类似物的合成:该化合物是合成用于生物评估的吡唑类拉梅林 O 类似物的主要原料 (Karolina Dzedulionytė 等,2023)。

细胞毒性研究:其衍生物已被研究对各种癌细胞系的细胞毒性,这对于开发新的癌症疗法很重要 (Q. Huang 等,2017)。

生长素活性:一些衍生物表现出生长素活性,这在农业应用中可能很重要 (A. Yue 等,2010)。

反应中的高区域选择性:在烷基化和酰基化反应中表现出高区域选择性,这在有机化学中很重要 (L. Wen 等,2005)。

三氟甲基促进合成:用于合成在医药化学中具有潜在应用的三氟甲基吡唑 (Yan‐Chao Wu 等,2006)。

杀菌剂和植物生长调节剂:显示出杀菌剂和植物生长调节剂活性的潜力 (L. Minga, 2005)。

新型杀虫剂中间体:用于合成新型杀虫剂中间体 (牛文波,2011)。

安全和危害

When handling ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It may cause skin irritation, serious eye irritation, and respiratory irritation .

未来方向

Pyrazoles, including ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that future research may continue to explore the synthesis and applications of pyrazole derivatives.

属性

IUPAC Name |

ethyl 5-bromo-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFAPSHASGINRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693384 |

Source

|

| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

CAS RN |

1269293-48-2 |

Source

|

| Record name | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B567951.png)

![5-Ethynylimidazo[1,2-a]pyridine](/img/structure/B567955.png)